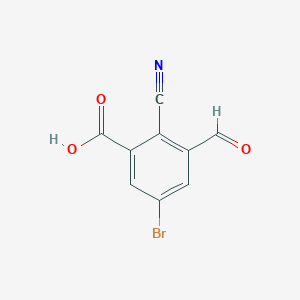
2-(2-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)thiazol-4-yl)acetic acid
Overview
Description
2-(2-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)thiazol-4-yl)acetic acid is a chemical compound with the molecular formula C11H6F4N2O2S . It is related to 2-Fluoro-3-(trifluoromethyl)pyridine .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringFc1ncccc1C(F)(F)F . This indicates that the compound contains a pyridine ring with a trifluoromethyl group and a fluorine atom attached, which is consistent with the given name of the compound. Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 418.9±55.0 °C and a predicted density of 1.563±0.06 g/cm3 . Its pKa is predicted to be 3.74±0.10 .Scientific Research Applications
Chemical Synthesis and Biological Activity
2-(2-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)thiazol-4-yl)acetic acid is a compound with potential applications in chemical synthesis and biological activities. Although direct references to this specific compound are limited, research on related fluorinated compounds provides insights into the broader context of its potential applications. Fluorinated compounds are known for their unique chemical properties, including high stability and the ability to interact specifically with biological systems, which makes them valuable in drug design and material science.
Environmental Degradation and Toxicity Studies
Studies on the environmental degradation and toxicity of polyfluoroalkyl chemicals, to which 2-(2-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)thiazol-4-yl)acetic acid could be related, indicate that these substances are of concern due to their persistence and potential toxic effects. Research into the microbial degradation of such chemicals highlights the environmental impact of fluorinated substances and the importance of understanding their breakdown processes to assess environmental risks (Liu & Mejia Avendaño, 2013; Frömel & Knepper, 2010).
Fluoroalkylation Reactions in Aqueous Media
The development of fluoroalkylation reactions, including those involving fluorinated pyridines and thiazoles, in aqueous media represents a significant advancement in green chemistry. These methods facilitate the incorporation of fluorinated groups into target molecules, offering a more environmentally friendly approach to synthesizing fluorinated compounds (Song et al., 2018).
Optoelectronic Applications
Research on functionalized quinazolines and pyrimidines, which share structural similarities with the compound , demonstrates their potential in optoelectronic materials. These compounds are used in the development of luminescent elements, photoelectric conversion elements, and organic light-emitting diodes (OLEDs), indicating the potential utility of fluorinated thiazolyl pyridines in similar applications (Lipunova et al., 2018).
properties
IUPAC Name |
2-[2-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F4N2O2S/c12-7-1-5(11(13,14)15)3-16-9(7)10-17-6(4-20-10)2-8(18)19/h1,3-4H,2H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMPCWLIZHLVRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)C2=NC(=CS2)CC(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F4N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)thiazol-4-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-3-phenylpropanoic acid](/img/structure/B1411087.png)

![4-(Allyloxy)-2-{[(methylsulfonyl)oxy]-methyl}benzyl methanesulfonate](/img/structure/B1411090.png)








![4-Bromo-7-nitrobenzo[d]thiazole](/img/structure/B1411105.png)